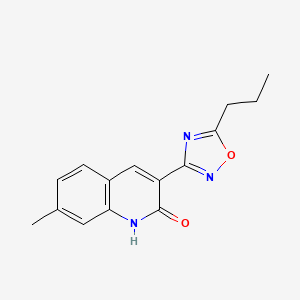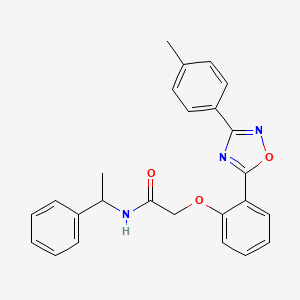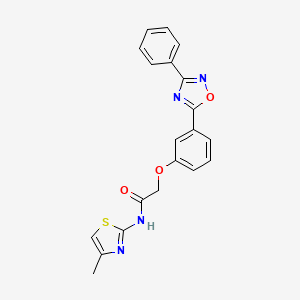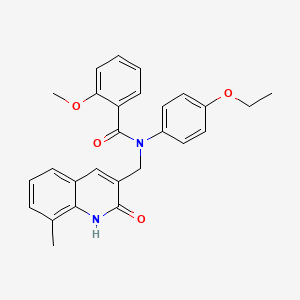
N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide, also known as MPPO, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. MPPO is a heterocyclic compound that contains an oxadiazole ring and a phenyl group.
Wirkmechanismus
The mechanism of action of N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide is not fully understood. However, studies have shown that N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide inhibits the Akt/mTOR signaling pathway, which is involved in cell growth and survival. N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide inhibits cell growth and induces apoptosis. In neurons, N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide protects against oxidative stress and reduces inflammation. In addition, N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide has been shown to be a potent fluorescent probe for the detection of metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide in lab experiments is its versatility. N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide can be used in a variety of assays, including cell viability assays, apoptosis assays, and fluorescent assays. In addition, N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide is relatively easy to synthesize and is stable under a wide range of conditions.
One of the limitations of using N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide in lab experiments is its potential toxicity. Although N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide has been shown to be relatively non-toxic in cell culture studies, its toxicity in animal models has not been fully evaluated.
Zukünftige Richtungen
There are several future directions for the study of N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide. In the field of medicinal chemistry, further studies are needed to evaluate the potential of N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide as an anti-cancer agent and a neuroprotective agent. In the field of materials science, further studies are needed to explore the use of N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide as a fluorescent probe for the detection of metal ions. In addition, studies are needed to evaluate the toxicity of N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide in animal models and to develop more efficient synthesis methods for N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide.
Synthesemethoden
The synthesis of N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide involves a multi-step process that starts with the preparation of 4-methoxyphenyl hydrazine and 4-nitrobenzoyl chloride. These two compounds are then reacted to form 4-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine. The resulting compound is then reacted with 4-bromobenzophenone to form N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide.
Wissenschaftliche Forschungsanwendungen
N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide has been studied for its potential as an anti-cancer agent. Studies have shown that N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting the Akt/mTOR signaling pathway. N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide has also been studied for its potential as a neuroprotective agent. Studies have shown that N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide protects neurons from oxidative stress and reduces inflammation in the brain.
In the field of materials science, N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide has been studied for its potential as a fluorescent probe. Studies have shown that N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide can be used as a fluorescent probe for the detection of metal ions such as copper and iron.
Eigenschaften
IUPAC Name |
N-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-4-5-18(24)21-16-10-6-15(7-11-16)20-22-19(23-26-20)14-8-12-17(25-2)13-9-14/h6-13H,3-5H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCCSYZPFFBIPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorophenyl)-N-(3-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7709206.png)

![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B7709220.png)






![N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7709273.png)

![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709286.png)

![4-ethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709310.png)